(6-Aminonaphthalen-2-yl)boronic acid

Description

Overview of Arylboronic Acids in Modern Synthesis

Arylboronic acids, organic compounds bearing a C–B bond where a boronic acid [-B(OH)₂] is attached to an aromatic ring, are indispensable tools in contemporary organic synthesis. researchgate.netmdpi.com Their prominence surged with the advent of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling. ed.ac.uk This reaction allows for the formation of a carbon-carbon bond between an organoborane and an organohalide or triflate, a fundamental transformation for constructing biaryl systems and other complex molecules. ed.ac.ukrsc.org

The utility of arylboronic acids is underpinned by several key advantages: they are generally stable, often crystalline solids that are easy to handle, and exhibit low toxicity compared to other organometallic reagents. mdpi.com Their reactivity is highly tunable, and a vast array of substituted arylboronic acids are commercially available, providing chemists with a rich toolbox for drug discovery and materials science. researchgate.net Beyond C-C bond formation, boronic acids participate in other important transformations, such as the Chan-Lam coupling for the formation of carbon-nitrogen and carbon-oxygen bonds. mdpi.com

The mechanism of the Suzuki-Miyaura reaction typically involves a catalytic cycle with a palladium(0) species. The cycle includes three main steps: oxidative addition of the organohalide to the palladium center, transmetalation where the organic group from the boronic acid is transferred to palladium, and reductive elimination to form the new C-C bond and regenerate the catalyst. snnu.edu.cn

Significance of Naphthalene (B1677914) Core Structures in Chemical Research

The naphthalene scaffold, consisting of two fused benzene rings, is a privileged structure in chemical research, particularly in medicinal chemistry and materials science. nih.gov Its rigid, planar, and lipophilic nature makes it an ideal core for designing molecules that can interact with biological targets. Consequently, naphthalene derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.gov Several FDA-approved drugs, such as Naproxen (an anti-inflammatory), Terbinafine (an antifungal), and Bedaquiline (an antitubercular agent), feature a naphthalene core, highlighting its therapeutic relevance.

In the realm of materials science, the extended π-conjugated system of naphthalene imparts unique photophysical properties. This has led to the development of naphthalene-based compounds for use as fluorescent probes, organic light-emitting diodes (OLEDs), and other electronic materials. rsc.orgnih.gov The ability to functionalize the naphthalene ring at various positions allows for fine-tuning of these electronic and optical properties.

Structural Features and Reactivity Context of (6-Aminonaphthalen-2-yl)boronic Acid

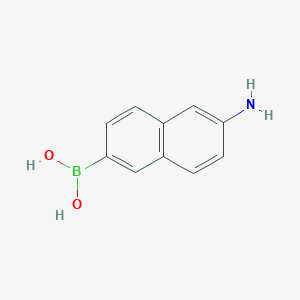

This compound is a bifunctional molecule that integrates the key features of both an arylboronic acid and an aminonaphthalene. Its structure consists of a naphthalene ring system substituted with a boronic acid group at the 2-position and an amino group at the 6-position. This specific arrangement of functional groups with opposing electronic characteristics—the electron-withdrawing boronic acid and the electron-donating amino group—provides a unique platform for chemical synthesis.

| Property | Data |

| Chemical Formula | C₁₀H₁₀BNO₂ cymitquimica.com |

| Molecular Weight | 187.00 g/mol cymitquimica.com |

| CAS Number | 590417-29-1 bldpharm.com |

| Key Functional Groups | Boronic Acid [-B(OH)₂], Primary Amine [-NH₂] |

| Core Structure | Naphthalene |

The reactivity of this compound is dictated by its two functional groups. The boronic acid moiety is a Lewis acid, capable of participating in transmetalation with transition metal catalysts, making it an excellent substrate for Suzuki-Miyaura cross-coupling reactions to form a new C-C bond at the C2 position. ed.ac.uk The amino group, on the other hand, is nucleophilic and can be readily functionalized through reactions like acylation or alkylation. This dual reactivity allows for sequential and orthogonal chemical modifications.

While specific, detailed research focused exclusively on this compound is not extensively published, its synthetic utility can be inferred from established chemical principles and studies on analogous compounds. Its preparation would likely involve the borylation of a protected 6-halo-2-naphthylamine, such as N-(6-bromo-2-naphthyl)acetamide, followed by deprotection. The existence of related precursors like tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)carbamate supports this synthetic logic.

| Application / Reaction Type | Description of Research Finding / Potential |

| Suzuki-Miyaura Coupling | Serves as a key building block to introduce the 6-aminonaphthalene-2-yl moiety into larger, more complex structures. This is particularly relevant in the synthesis of potential kinase inhibitors and other biologically active molecules where the naphthalene scaffold is desired. nih.govnih.gov |

| Fluorescent Probe Development | The aminonaphthalene core is a well-known fluorophore. The interaction of the boronic acid group with analytes like saccharides can modulate the electronic properties of the naphthalene system, leading to changes in fluorescence. This makes it a potential candidate for developing "turn-on" or ratiometric fluorescent sensors. nih.govnih.gov |

| Materials Science | The compound can be used as a monomer or precursor in the synthesis of advanced materials. The boronic acid can be used for cross-coupling to build a polymer backbone, while the amino group can be used for post-polymerization modification or to tune the material's properties. |

| Bifunctional Catalysis | Aminoboronic acids have been explored as bifunctional catalysts, where the Lewis acidic boron center and the basic amino group can work in concert to catalyze reactions such as direct amide formation. csir.co.za |

Properties

IUPAC Name |

(6-aminonaphthalen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2/c12-10-4-2-7-5-9(11(13)14)3-1-8(7)6-10/h1-6,13-14H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZRCPUQZMQPPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201282762 | |

| Record name | B-(6-Amino-2-naphthalenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590417-29-1 | |

| Record name | B-(6-Amino-2-naphthalenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590417-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(6-Amino-2-naphthalenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Aminonaphthalen 2 Yl Boronic Acid

Precursor Synthesis and Halogenation Strategies

The most common precursors for the synthesis of (6-Aminonaphthalen-2-yl)boronic acid are halogenated 2-aminonaphthalene derivatives. The synthesis of these precursors often begins with commercially available naphthols. For instance, 6-bromo-2-naphthol (B32079) can be prepared through the bromination of 2-naphthol (B1666908). A described method involves the reduction of 1,6-dibromo-2-naphthol (B94854) to afford 6-bromo-2-naphthol.

The subsequent conversion of the hydroxyl group to an amine is a critical step. The Bucherer reaction, which involves heating a naphthol with an ammonium (B1175870) salt, is a classic method for this transformation. For example, 2-naphthylamine (B18577) can be prepared by heating 2-naphthol with ammonium zinc chloride. Similarly, 6-bromo-2-naphthylamine can be synthesized from 6-bromo-2-naphthol.

Due to the reactivity of the amino group in subsequent borylation steps, it is often necessary to protect it. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose due to its stability under many reaction conditions and its relative ease of removal. The protection of an aminonaphthalene, such as 6-bromo-2-aminonaphthalene, can be achieved by reacting it with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like triethylamine. This yields the corresponding N-Boc protected precursor, tert-butyl (6-bromonaphthalen-2-yl)carbamate, which is a key intermediate for palladium-catalyzed borylation reactions. The synthesis of a similar compound, tert-butyl N-(6-bromoazulen-2-yl)carbamate, has been reported, providing a procedural basis for the synthesis of the naphthalene (B1677914) analogue. mdpi.com

Direct Boronylation Approaches

Direct borylation methods involve the introduction of a boron-containing moiety onto the aromatic ring. These are often catalyzed by transition metals and can be broadly categorized into cross-coupling reactions with pre-functionalized substrates (e.g., halo-arenes) and direct C-H bond functionalization.

Palladium-Catalyzed Boronylation Reactions

The Miyaura borylation is a widely employed palladium-catalyzed cross-coupling reaction for the synthesis of arylboronic esters from aryl halides or triflates with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov This method is characterized by its mild reaction conditions and broad functional group tolerance. nih.gov

In the context of synthesizing this compound, a common strategy involves the Miyaura borylation of a protected 6-halo-2-aminonaphthalene. For instance, tert-butyl (6-bromonaphthalen-2-yl)carbamate can be reacted with B₂pin₂ in the presence of a palladium catalyst, a suitable ligand, and a base to yield tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)carbamate. Subsequent deprotection of the Boc group and hydrolysis of the pinacol (B44631) ester would afford the final product.

A study on the palladium-catalyzed borylation of a Boc-protected aminobromoquinoline compound highlights potential challenges. In this case, the intended boronate was not the major product; instead, a biaryl compound resulting from a Suzuki-type cross-coupling side reaction was predominantly formed, even in the presence of a weak base like potassium acetate. nih.gov This underscores the importance of carefully optimizing reaction conditions, including the choice of catalyst, ligand, base, and solvent, to favor the desired borylation over competing side reactions. nih.gov

| Catalyst System | Substrate | Reagents | Product | Notes |

| PdCl₂(dppf) | tert-butyl (8-bromoquinolin-5-ylmethyl)methylcarbamate | B₂pin₂, KOAc, DMSO | 5,5'-Bis[[(tert-butoxycarbonyl)methylamino]methyl]-8,8'-biquinoline | Major product was the biaryl from cross-coupling, not the desired boronate. nih.gov |

Iridium-Catalyzed C-H Borylation Methodologies

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering an atom-economical alternative to cross-coupling reactions. researchgate.net The regioselectivity of these reactions is often governed by steric factors, but can also be controlled through the use of directing groups. researchgate.netrsc.org

For a substrate like 2-aminonaphthalene, undirected Ir-catalyzed borylation would likely lead to a mixture of isomers, with borylation at the more sterically accessible positions. To achieve selective borylation at the 6-position, a directing group strategy would likely be necessary. While no specific examples for the 6-position borylation of 2-aminonaphthalene have been detailed in the reviewed literature, the principles of directing group-assisted C-H activation are well-established. rsc.org For instance, the use of a Boc protecting group on pyrrole (B145914) and indole (B1671886) derivatives has been shown to direct Ir-catalyzed borylation to the C-H bond at the 3-position, which is β to the nitrogen atom. msu.edu This suggests that a suitably placed directing group on the amino function of 2-aminonaphthalene could potentially direct borylation to the desired 6-position.

Other Transition Metal-Mediated Boronylation Routes

Besides palladium and iridium, other transition metals such as nickel, copper, and rhodium have been employed to catalyze borylation reactions.

Nickel-Catalyzed Borylation : Nickel catalysts are an attractive, less expensive alternative to palladium for cross-coupling reactions. nih.gov Nickel-catalyzed C-H borylation of arenes and indoles has been reported. researchgate.netresearchgate.netnagoya-u.ac.jpnih.gov These methods often employ ligands such as N-heterocyclic carbenes (NHCs) or phosphines. researchgate.netresearchgate.net While specific applications to aminonaphthalenes for 6-position borylation are not widely documented, the general methodologies provide a framework for potential development.

Copper-Catalyzed Borylation : Copper-catalyzed borylation reactions have also gained prominence. mdpi.comnih.govrsc.org These reactions can proceed through various mechanisms, including those involving copper-boryl intermediates. mdpi.comnih.gov Copper-catalyzed borylation of aryl chlorides has been achieved using NHC-stabilized copper catalysts. rsc.org The development of copper-catalyzed C-H borylation offers another potential avenue for the synthesis of this compound. mdpi.com

Rhodium-Catalyzed Borylation : Rhodium catalysts are also effective for C-H borylation reactions. nih.govresearchgate.netnih.govdicp.ac.cn Rhodium(I) complexes, for instance, can catalyze the regioselective borylation of aromatic C-H bonds under visible light irradiation at room temperature. nih.gov Rhodium-catalyzed C-H amination is also a well-established transformation. researchgate.net

Alternative Synthetic Routes to the Boronic Acid Moiety

Beyond direct borylation of halogenated or C-H activated precursors, other synthetic strategies can be envisioned for the preparation of this compound.

One notable alternative is the direct conversion of an arylamine to an arylboronic ester. This can be achieved through a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt, which is then reacted with a diboron reagent in the presence of a suitable promoter.

Another approach is the lithiation-borylation sequence. bris.ac.uku-tokyo.ac.jpbris.ac.uknih.govbristol.ac.uk This involves the deprotonation of an aromatic C-H bond with a strong organolithium base, followed by quenching the resulting aryllithium species with a boron electrophile like a trialkyl borate (B1201080). The regioselectivity of the lithiation step is crucial and is often directed by a directing group on the aromatic ring. For 2-aminonaphthalene, the amino group or a protected derivative could potentially direct lithiation to an adjacent position, making this route more challenging for accessing the 6-position.

Stereochemical Considerations in Synthesis

The compound this compound itself is achiral. However, the broader field of aminoboronic acid synthesis has seen significant advancements in stereoselective methods, particularly for α- and β-aminoboronic acids. These methods are relevant when considering the synthesis of chiral derivatives of the target compound.

Enantioselective synthesis of aminoboronic acids can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. nih.govosti.govnih.gov For example, nickel-catalyzed asymmetric hydroamidation of alkenyl boronates has been developed to produce enantioenriched α-aminoboronates. nih.gov Recently, enzymatic methods have been explored for the stereospecific conversion of boronic acids to amines, offering a green and highly selective approach. nih.govosti.gov While these methods have not been specifically applied to the synthesis of a chiral version of this compound, they represent the state-of-the-art in controlling stereochemistry in related systems.

Optimization of Reaction Conditions and Yields

The synthesis of arylboronic acids, including this compound, is commonly achieved through the palladium-catalyzed borylation of an aryl halide or triflate with a boron-containing reagent like bis(pinacolato)diboron (B₂pin₂). The optimization of this reaction is a multifactorial process aimed at maximizing the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. Key parameters that are typically optimized include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

A hypothetical optimization study for the synthesis of this compound from 6-bromo-2-aminonaphthalene is presented below. The reaction involves the coupling of the aryl bromide with B₂pin₂ followed by hydrolysis of the resulting pinacol ester to the boronic acid.

Table 1: Optimization of Palladium-Catalyzed Borylation of 6-bromo-2-aminonaphthalene

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | KOAc | Dioxane | 80 | 12 | 75 |

| 2 | PdCl₂(dppf) (3) | - | KOAc | Dioxane | 80 | 12 | 82 |

| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane | 80 | 12 | 65 |

| 4 | PdCl₂(dppf) (3) | - | KOAc | Toluene | 100 | 12 | 78 |

| 5 | PdCl₂(dppf) (3) | - | KOAc | Dioxane | 100 | 8 | 91 |

| 6 | PdCl₂(dppf) (3) | - | KOAc | Dioxane | 100 | 6 | 88 |

| 7 | PdCl₂(dppf) (2) | - | KOAc | Dioxane | 100 | 8 | 85 |

The yields are hypothetical and for illustrative purposes based on typical optimization studies for similar compounds.

From this hypothetical data, the optimal conditions for the borylation of 6-bromo-2-aminonaphthalene would be using 3 mol% of PdCl₂(dppf) as the catalyst with KOAc as the base in dioxane at 100°C for 8 hours. These conditions are expected to provide the highest yield of the corresponding boronate ester. The subsequent hydrolysis of the ester to this compound is typically achieved by treatment with an acid, such as hydrochloric acid, followed by purification. The optimization of the hydrolysis step would involve varying the acid concentration, reaction time, and temperature to maximize the yield and purity of the final product.

Advanced Purification and Isolation Techniques

The purification of boronic acids can be challenging due to their propensity to form anhydrides (boroxines) and their amphoteric nature. researchgate.net Several advanced techniques can be employed to obtain high-purity this compound.

Recrystallization: This is a common and effective method for purifying solid boronic acids. The choice of solvent is crucial and is determined by the solubility profile of the boronic acid and its impurities. For aryl boronic acids, recrystallization from hot water or ethanol (B145695) can be effective. reddit.com A mixture of solvents, such as dissolving the crude product in a minimum amount of a good solvent and then adding a poor solvent to induce crystallization, can also be employed. researchgate.net

Acid-Base Extraction: This technique exploits the acidic nature of the boronic acid group. A general procedure involves dissolving the crude product in an organic solvent and extracting it with an aqueous base (e.g., NaOH or KOH) to form the boronate salt, which is water-soluble. google.com The aqueous layer is then separated, washed with an organic solvent to remove non-acidic impurities, and then acidified (e.g., with HCl) to precipitate the pure boronic acid, which can be collected by filtration. researchgate.netgoogle.com This method is particularly useful for removing non-acidic organic impurities.

Adduct Formation: Boronic acids can form stable, crystalline adducts with certain diols or aminoalcohols, such as diethanolamine. reddit.com These adducts can be selectively precipitated from a reaction mixture, leaving impurities in the solution. The pure boronic acid can then be regenerated by treating the adduct with an acid. This method is highly effective for isolating boronic acids from complex mixtures.

Chromatography: While column chromatography on silica (B1680970) gel can be challenging for boronic acids due to their polarity and potential for degradation on the stationary phase, it can be successful for some derivatives. researchgate.net Reversed-phase chromatography (e.g., C18) is often a more suitable alternative. reddit.com The use of specialized resins, such as those containing sorbitol, can also be employed for selective extraction and purification of boronic acids. reddit.com

Trifluoroborate Salt Formation: Arylboronic acids can be converted to their corresponding potassium aryltrifluoroborate salts by treatment with KHF₂. These salts are typically more stable, crystalline, and easier to handle and purify by recrystallization than the free boronic acids. reddit.com The boronic acid can be regenerated from the trifluoroborate salt if needed.

The selection of the most appropriate purification technique depends on the nature and quantity of the impurities present in the crude this compound. A combination of these methods may be necessary to achieve the desired level of purity. For instance, an initial acid-base extraction could be followed by a final recrystallization step.

Chemical Reactivity and Mechanistic Investigations of 6 Aminonaphthalen 2 Yl Boronic Acid

Role of the Boronic Acid Moiety in Cross-Coupling Chemistry

The boronic acid functional group is a cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction stands as one of the most powerful methods for constructing biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. bldpharm.com In this context, (6-Aminonaphthalen-2-yl)boronic acid serves as an organoboron partner, coupling with various organic halides or triflates.

The catalytic cycle of the Suzuki-Miyaura reaction involving this compound is generally understood to proceed through a sequence of fundamental steps, initiated by a palladium(0) species. ambeed.com

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an organic halide (Ar-X), forming a Pd(II) intermediate.

Transmetalation: This is a key step where the organic group is transferred from the boron atom to the palladium center. The boronic acid must first be activated by a base (e.g., hydroxides, carbonates) to form a more nucleophilic boronate species. bldpharm.com This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new organopalladium(II) species. The precise mechanism of this transfer for aminonaphthyl boronic acids can be influenced by the electronic nature of the naphthalene (B1677914) ring and the amino substituent.

Reductive Elimination: The final step involves the reductive elimination of the coupled product (the biaryl) from the palladium center, which regenerates the active Pd(0) catalyst, allowing the cycle to continue. bldpharm.comambeed.com

The choice of ligand coordinated to the palladium center is crucial for the efficiency of the Suzuki-Miyaura coupling. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play several roles: they stabilize the palladium catalyst, enhance its solubility, and modulate its reactivity. For a substrate like this compound, bulky and electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition and reductive elimination steps. The presence of the amino group on the boronic acid substrate might also influence the choice of ligand, as it could potentially coordinate to the metal center.

Table 1: Common Ligands for Suzuki-Miyaura Coupling

| Ligand Class | Example(s) | Key Features |

| Trialkylphosphines | Tricyclohexylphosphine (PCy₃), Tri-tert-butylphosphine (P(t-Bu)₃) | Strongly electron-donating, bulky. |

| Biarylphosphines | SPhos, XPhos, RuPhos | Bulky, electron-rich; effective for challenging substrates. |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, offer high thermal stability to the catalyst. |

This table presents a generalized view of ligands used in Suzuki-Miyaura reactions; specific optimization would be required for reactions involving this compound.

In Suzuki-Miyaura couplings, this compound can theoretically be coupled with a wide range of aryl and heteroaryl halides (bromides, iodides, and increasingly, chlorides) and triflates. bldpharm.com The success with specific substrates depends on factors like steric hindrance near the coupling site and the electronic properties of the coupling partner.

Potential limitations could arise from the amino group. Under certain conditions, the amino group could compete with the boronic acid in coordinating to the palladium catalyst or could react with other components in the reaction mixture. Furthermore, the boronic acid itself is susceptible to protodeboronation, especially under harsh acidic or basic conditions, which would lead to the formation of 6-aminonaphthalene as a byproduct.

Other Boron-Mediated Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the boronic acid moiety allows participation in other important transformations.

Chan-Lam Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds, typically C-N or C-O bonds. In a Chan-Lam reaction, this compound could be coupled with amines, amides, or alcohols. The mechanism is thought to involve a Cu(III) intermediate, which undergoes reductive elimination to form the product. This reaction is often performed under milder conditions and can be open to the air.

Petasis Reaction: The Petasis (or Petasis borono-Mannich) reaction is a multicomponent reaction that combines a boronic acid, an amine, and a carbonyl compound (often an α-hydroxy aldehyde like glyoxylic acid) to form substituted amines, including α-amino acids. This compound could serve as the boronic acid component in this reaction, transferring its aminonaphthyl group to form a new C-C bond with the carbon atom of the iminium ion formed in situ.

Reactivity and Transformations of the Aromatic Amino Group

The amino group on the naphthalene ring is a versatile functional handle that can undergo a variety of chemical transformations. Its reactivity is influenced by the electron-donating nature of the group and the presence of the boronic acid.

Common transformations for an aromatic amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This is often done to protect the amino group or to introduce new functionalities.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Diazotization: Reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. This highly reactive intermediate can then be subjected to a range of Sandmeyer-type reactions to introduce functionalities such as halides, cyano, or hydroxyl groups, although the stability of the boronic acid moiety under these strongly acidic conditions would be a critical consideration.

Nucleophilic Aromatic Substitution: The amino group can act as a nucleophile in reactions with suitable electrophilic partners.

The presence of the boronic acid can modulate the reactivity of the amino group. For instance, the boronic acid's Lewis acidity could interact with the lone pair of the amino group, potentially decreasing its nucleophilicity unless it is protected. Conversely, the amino group's electron-donating character enhances the electron density of the naphthalene ring system.

Table 2: Potential Transformations of the Amino Group

| Reaction Type | Reagents | Product Type |

| Acylation | Acetyl chloride, Acetic anhydride (B1165640) | N-(6-borononaphthalen-2-yl)acetamide |

| Sulfonylation | Tosyl chloride | N-(6-borononaphthalen-2-yl)-4-methylbenzenesulfonamide |

| Diazotization/Sandmeyer | NaNO₂, HCl; then CuX | 6-Halo-2-naphthalenylboronic acid (X = Cl, Br) |

This table outlines plausible reactions. The compatibility of these reaction conditions with the boronic acid group would need to be experimentally verified.

Amidation and Acylation Reactions

The primary amino group in this compound is a nucleophilic center and readily participates in amidation and acylation reactions. These reactions involve the formation of a new bond between the nitrogen atom and a carbonyl carbon.

Amidation: Direct amidation with carboxylic acids can be achieved, often facilitated by catalysts that activate the carboxylic acid. Boronic acids themselves can act as catalysts for amidation, proceeding through the formation of acyloxyboron intermediates. rsc.orgmdpi.com In the case of this compound, both intermolecular and potentially intramolecular catalytic pathways could be envisaged. The reaction typically requires heating and the removal of water to drive the equilibrium towards the amide product. mdpi.com

Acylation: The amino group can be readily acylated using more reactive acylating agents such as acid chlorides or anhydrides. For instance, acylation with acetic anhydride would yield the corresponding acetamide. These reactions are generally high-yielding and can often be performed under mild conditions. In acidic media, the amino group is protonated, which deactivates it towards electrophilic attack. Conversely, alkaline conditions favor N-acylation. dergipark.org.tr This principle allows for chemoselective reactions. For example, selective O-acylation of hydroxyamino acids can be achieved in acidic conditions, a principle that could be extended to other bifunctional molecules. dergipark.org.tr

Table 1: Representative Conditions for Amidation and Acylation Reactions

| Reaction Type | Reagent | Catalyst/Conditions | Typical Product |

|---|---|---|---|

| Amidation | Carboxylic Acid (e.g., Benzoic Acid) | Boronic acid catalyst, heat, water removal (e.g., Dean-Stark) rsc.org | N-(6-(dihydroxyboranyl)naphthalen-2-yl)benzamide |

| Acylation | Acid Anhydride (e.g., Acetic Anhydride) | Base (e.g., Pyridine) or Acid (e.g., HClO₄) catalyst, room temperature dergipark.org.trresearchgate.net | N-(6-(dihydroxyboranyl)naphthalen-2-yl)acetamide |

| Acylation | Acid Chloride (e.g., Benzoyl Chloride) | Base (e.g., Triethylamine), aprotic solvent (e.g., CH₂Cl₂) | N-(6-(dihydroxyboranyl)naphthalen-2-yl)benzamide |

Note: These are generalized conditions. Specific substrates may require optimization.Electrophilic Aromatic Substitution on the Naphthalene Ring

The naphthalene ring is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions on this compound is directed by the combined electronic effects of the amino (-NH₂) and boronic acid [-B(OH)₂] substituents.

The amino group is a powerful activating, ortho-, para-directing group. The boronic acid group is a deactivating, meta-directing group. In the case of naphthalene, substitution is generally favored at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stability of the resulting carbocation intermediate (naphthalenonium ion). cymitquimica.com

Given the positions of the existing substituents (amino at C6, boronic acid at C2), we can predict the likely sites of electrophilic attack:

Influence of the -NH₂ group (activating, o,p-directing): This group strongly activates the ring and directs incoming electrophiles to the positions ortho (C5, C7) and para (no unsubstituted para position) to itself.

Influence of the -B(OH)₂ group (deactivating, m-directing): This group directs incoming electrophiles to the positions meta (C1, C3, C7) to itself.

Considering these effects, the C7 and C5 positions are activated by the amino group, while the C1 and C3 positions are deactivated by the boronic acid group. The C7 position is ortho to the amino group and meta to the boronic acid group, making it a likely candidate for substitution. The C5 position is also ortho to the amino group. The powerful activating effect of the amino group is expected to dominate, leading to substitution primarily at the C5 and C7 positions. Reactions such as nitration, halogenation, and Friedel-Crafts reactions would be expected to follow this regioselectivity. nih.govscholaris.ca

Formation of Schiff Bases and Imines

The primary amino group of this compound can readily undergo condensation reactions with aldehydes or ketones to form Schiff bases, also known as imines. bldpharm.com This reaction is typically reversible and is often carried out under conditions that facilitate the removal of water, thereby driving the reaction to completion.

The formation of the imine introduces a C=N double bond, which can be a key linkage in the synthesis of more complex molecules, including various ligands and biologically active compounds. The reaction is generally catalyzed by either acid or base. bldpharm.com The specific conditions can be tailored based on the reactivity of the carbonyl compound and the desired product.

Table 2: General Protocol for Schiff Base Formation

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Solvent | Conditions | Product |

|---|---|---|---|---|

| This compound | Benzaldehyde | Ethanol (B145695) or Toluene | Reflux, often with a catalytic amount of acid (e.g., acetic acid) | (6-((Benzylideneamino)naphthalen-2-yl)boronic acid |

| This compound | Acetone | Methanol | Stirring at room temperature or gentle heating | (6-(Isopropylideneamino)naphthalen-2-yl)boronic acid |

Reductive Amination Strategies

Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine via an imine intermediate. In this process, this compound can act as the amine component. The reaction proceeds in two conceptual steps: the formation of a Schiff base (imine) with an aldehyde or ketone, followed by the reduction of the imine to the corresponding secondary amine.

This process can often be performed in a one-pot reaction where the amine, carbonyl compound, and a reducing agent are combined. mdpi.com A key consideration is the choice of reducing agent. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they selectively reduce the iminium ion in the presence of the starting carbonyl group. This method avoids the over-alkylation that can be problematic in direct alkylation of amines with alkyl halides.

Interplay Between Boronic Acid and Amino Functionalities

The presence of both a Lewis acidic boronic acid and a basic amino group on the same naphthalene framework can lead to significant intramolecular interactions that modulate the reactivity and properties of the molecule. In aminophenylboronic acids, particularly those with an ortho-aminomethyl group, the formation of an intramolecular B-N dative bond is a well-documented phenomenon. nih.gov This interaction can influence the pKa of the boronic acid, favoring the formation of the charged boronate form, which can facilitate ligand exchange.

For this compound, the amino and boronic acid groups are in a 2,6-relationship on the naphthalene ring. While a direct intramolecular dative bond like that seen in ortho-substituted systems is geometrically unlikely, through-bond electronic effects are significant. The electron-donating amino group increases the electron density of the naphthalene ring system, which in turn affects the Lewis acidity of the boronic acid. An electron-donating group generally increases the pKa of an aryl boronic acid.

Stability and Decomposition Pathways in Reaction Media

Arylboronic acids are generally stable compounds, but they can undergo decomposition under certain reaction conditions. The primary decomposition pathway for arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved, and the boron group is replaced by a hydrogen atom. This process results in the formation of the corresponding arene (in this case, 2-naphthylamine) and boric acid.

The rate of protodeboronation is highly dependent on the reaction conditions, including pH, temperature, and the electronic nature of the aryl group.

pH: Protodeboronation can be accelerated in both strongly acidic and strongly basic media. For many arylboronic acids, there is a pH range where they exhibit maximum stability.

Substituents: Electron-donating groups on the aromatic ring can sometimes stabilize the C-B bond, while highly electron-deficient or sterically hindered arylboronic acids can be more prone to decomposition.

Oxidation: Arylboronic acids can also be susceptible to oxidative decomposition, particularly in the presence of oxidizing agents like hydrogen peroxide, to yield the corresponding phenol.

To enhance stability, boronic acids are often converted into more robust derivatives, such as boronate esters (e.g., pinacol (B44631) esters) or N-methyliminodiacetic acid (MIDA) boronates. These protecting groups can be cleaved under specific conditions to release the free boronic acid when needed for a reaction.

Derivatization and Functionalization Strategies of 6 Aminonaphthalen 2 Yl Boronic Acid

Synthesis of Novel (6-Aminonaphthalen-2-yl)boronic Acid Derivatives

The presence of two reactive sites, the amino group and the boronic acid moiety, on the naphthalene (B1677914) scaffold allows for a wide range of chemical modifications. These transformations are crucial for tuning the molecule's electronic, optical, and binding properties.

N-Substituted Derivatives

The amino group of this compound serves as a key handle for introducing various functional substituents. Standard organic reactions can be employed to create a library of N-substituted derivatives.

One common approach is N-acylation , where the amino group reacts with acyl chlorides or anhydrides to form amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. Another important transformation is N-alkylation , which can be achieved by reacting the amino group with alkyl halides. Copper-catalyzed N-alkylation has emerged as an effective method for the synthesis of α-aminoboronic acid derivatives. nih.gov Furthermore, reductive amination provides a route to N-alkyl derivatives by reacting the amine with aldehydes or ketones in the presence of a reducing agent.

These N-substituted derivatives can exhibit altered solubility, electronic properties, and biological activity compared to the parent compound. For instance, acylation can be used to introduce reporter groups, while alkylation can modify the steric and electronic environment around the nitrogen atom.

Table 1: Examples of N-Substituted Derivatives of this compound

| Derivative Name | Synthetic Method | Potential Application |

| N-Acetyl-(6-aminonaphthalen-2-yl)boronic acid | N-Acylation | Intermediate for further functionalization |

| N,N-Dimethyl-(6-aminonaphthalen-2-yl)boronic acid | N-Alkylation | Building block for polymers |

| N-Benzyl-(6-aminonaphthalen-2-yl)boronic acid | Reductive Amination | Precursor for fluorescent probes |

Modifications of the Boronic Acid Group (e.g., Esters, Anhydrides)

The boronic acid group is a versatile functional group that can undergo various transformations, most notably the formation of boronate esters and anhydrides (boroxines).

Boronate esters are readily formed by the condensation reaction of the boronic acid with a diol, such as pinacol (B44631) or ethylene (B1197577) glycol. wikipedia.org This esterification is often reversible and serves to protect the boronic acid group during other chemical transformations. The choice of diol can influence the stability and reactivity of the resulting boronate ester. The formation of boronate esters is a common strategy in cross-coupling reactions like the Suzuki-Miyaura coupling. wikipedia.orgnih.gov

Boroxines , which are cyclic anhydrides of boronic acids, can be formed by the dehydration of three molecules of the boronic acid. researchgate.net These structures are in equilibrium with the monomeric boronic acid in the presence of water. Boroxines can exhibit different reactivity and physical properties compared to their corresponding boronic acids.

Table 2: Modifications of the Boronic Acid Group

| Derivative Type | Reagent | Key Feature |

| Boronate Ester | Pinacol, Ethylene Glycol | Protection of the boronic acid, increased stability |

| Boroxine (B1236090) (Anhydride) | Dehydration | Cyclic trimer, altered reactivity |

Ring-Substituted Naphthalene Derivatives

Further functionalization can be achieved by introducing substituents onto the naphthalene ring itself. Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, can be employed to modify the aromatic core. The position of substitution is directed by the existing amino and boronic acid groups.

For instance, bromination of the naphthalene ring can introduce a handle for subsequent cross-coupling reactions, allowing for the construction of more complex molecular architectures. A common precursor for such modifications is (6-Bromonaphthalen-2-yl)boronic acid. chemenu.com The synthesis of related phosphino-acenaphthyl boronic acids demonstrates the feasibility of introducing substituents onto the naphthalene system. researchgate.net

Preparation of Polymeric and Oligomeric Precursors

The bifunctional nature of this compound makes it an excellent candidate for the synthesis of polymers and oligomers. nih.gov The amino and boronic acid groups can participate in various polymerization reactions, leading to materials with unique properties.

One approach involves the formation of polyamides through the reaction of the amino group with dicarboxylic acids or their derivatives. Alternatively, the boronic acid group can be utilized in condensation polymerizations. For example, self-condensation of the boronic acid can lead to poly(boronic acid)s, or it can be co-polymerized with other monomers containing diol functionalities.

Oligomeric aminoboranes have been explored as precursors for the chemical vapor deposition of materials like hexagonal boron nitride. rsc.org Similarly, oligomers derived from this compound could serve as precursors for novel boron- and nitrogen-containing materials. osti.gov The resulting polymers and oligomers may find applications in areas such as optoelectronics, gas storage, and sensing. researchgate.net

Design and Synthesis of Supramolecular Scaffolds

Supramolecular chemistry relies on non-covalent interactions to assemble molecules into well-defined, functional structures. nih.gov this compound is an attractive building block for supramolecular scaffolds due to the specific binding properties of the boronic acid group and the potential for hydrogen bonding and π-π stacking interactions involving the aminonaphthalene core.

A key feature of boronic acids is their ability to form reversible covalent bonds with diols, particularly saccharides. nih.gov This interaction has been widely exploited for the development of glucose sensors and other carbohydrate-recognition systems. Supramolecular polymers can be decorated with boronic acid moieties to enable dynamic interactions with biological systems, such as the surface of red blood cells. nih.gov

The amino group can also participate in supramolecular assembly through hydrogen bonding. By designing complementary molecules, it is possible to create intricate networks and architectures based on this compound. These supramolecular scaffolds have potential applications in drug delivery, tissue engineering, and catalysis.

Advanced Spectroscopic and Analytical Characterization of 6 Aminonaphthalen 2 Yl Boronic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (6-aminonaphthalen-2-yl)boronic acid and its derivatives in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for unambiguous structure confirmation.

In a typical ¹H NMR spectrum of this compound, the aromatic protons of the naphthalene (B1677914) ring system would appear as a series of multiplets in the downfield region, generally between 7.0 and 8.5 ppm. The chemical shifts are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing boronic acid group [-B(OH)₂]. The protons on the ring bearing the amino group are expected to be shifted to a slightly higher field compared to those on the ring with the boronic acid moiety. The amino protons themselves would likely appear as a broad singlet, the chemical shift of which can be solvent and concentration-dependent. The two protons of the boronic acid group would also give rise to a broad singlet, which may exchange with residual water in the solvent.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the naphthalene skeleton typically resonate between 120 and 140 ppm. The carbon atom attached to the boronic acid group (C-2) would be expected to show a characteristic chemical shift, while the carbon atom bonded to the amino group (C-6) would be shifted upfield due to the shielding effect of the nitrogen atom. researchgate.net The chemical shifts of the quaternary carbons are also diagnostic. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign all proton and carbon signals by identifying their correlations.

For substituted derivatives, such as N-acylated or boronic ester compounds, predictable changes in the NMR spectra would be observed. For instance, acylation of the amino group would lead to a downfield shift of the adjacent aromatic protons and the appearance of signals corresponding to the acyl group. Formation of a boronate ester, for example with a diol, would result in a change in the chemical shift of the boron-attached carbon and the appearance of signals from the diol moiety. scielo.org.mx

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Naphthalene Derivatives

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Naphthalene | 7.5-7.9 (m, 8H) | 126.0, 128.0, 133.5 |

| 2-Naphthylamine (B18577) | 6.9-7.7 (m, 7H), 3.9 (br s, 2H) | 109.4, 118.8, 125.8, 126.4, 127.6, 128.9, 129.1, 134.6, 145.9 |

| 2-Naphthaleneboronic acid | 7.5-8.5 (m, 7H), 8.2 (br s, 2H) | 127.0, 127.8, 128.2, 128.5, 130.0, 132.5, 134.9, 135.3 |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to elucidate the structure of its derivatives through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the compound. hnxb.org.cn The fragmentation pattern is highly dependent on the ionization method used, such as Electron Ionization (EI) or Electrospray Ionization (ESI). wikipedia.org

Under EI conditions, the fragmentation of aromatic amines often involves the loss of a hydrogen radical to form an [M-1]⁺ ion, followed by the expulsion of HCN to yield a cyclopentadienyl (B1206354) cation. For this compound, fragmentation could also involve the loss of the boronic acid group or parts thereof. libretexts.orgmiamioh.edu

With a softer ionization technique like ESI, fragmentation is generally less extensive. The primary fragmentation pathways for protonated primary aromatic amines often involve the loss of ammonia (B1221849) (NH₃). hnxb.org.cn Therefore, a significant fragment ion corresponding to [M+H-NH₃]⁺ would be expected for this compound. Further fragmentation of the naphthalene ring system could also occur. researchgate.net Analysis of the isotopic pattern, particularly for boron (¹⁰B and ¹¹B), can further support the identification of boron-containing fragments.

For derivatives, the fragmentation pattern will be indicative of the substituent. For example, an N-acetyl derivative would likely show a characteristic loss of the acetyl group. Boronate esters would exhibit fragmentation patterns related to the diol used for their formation.

Table 2: Predicted Key Mass Spectrometric Fragments for this compound

| Ion | m/z (calculated) | Possible Origin |

| [M+H]⁺ | 188.08 | Protonated molecule |

| [M]⁺ | 187.07 | Molecular ion |

| [M-OH]⁺ | 170.06 | Loss of a hydroxyl group |

| [M-B(OH)₂]⁺ | 142.07 | Loss of the boronic acid group |

| [M+H-NH₃]⁺ | 171.06 | Loss of ammonia from the protonated molecule |

Note: These are predicted fragments and their relative intensities would depend on the specific mass spectrometer and ionization conditions.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Optical Properties

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to characterize the optical properties of this compound and its derivatives, which are dictated by the electronic transitions within the naphthalene chromophore.

The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet region, typical for naphthalene derivatives. nih.govnih.gov The spectrum of naphthalene itself exhibits strong absorption bands corresponding to π-π* transitions. ijcesen.comresearchgate.net The presence of the amino and boronic acid substituents will cause a shift in the absorption maxima (a chromophoric shift). The electron-donating amino group is expected to cause a red shift (bathochromic shift) of the absorption bands compared to unsubstituted naphthalene. The position of the absorption maxima can also be sensitive to the solvent polarity (solvatochromism). nih.gov

Naphthalene and many of its derivatives are known to be fluorescent. nih.gov Upon excitation at a wavelength corresponding to an absorption band, this compound is expected to exhibit fluorescence emission at a longer wavelength (Stokes shift). The fluorescence quantum yield and lifetime are important parameters that can be determined. The fluorescence properties are often highly sensitive to the local environment, including solvent polarity and the presence of quenchers. This sensitivity makes aminonaphthalene derivatives useful as fluorescent probes. nih.gov Derivatization of the amino or boronic acid groups can significantly alter the absorption and fluorescence properties, which is a key principle in the design of fluorescent sensors based on this scaffold.

Table 3: Representative Photophysical Data for Naphthalene Derivatives

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent |

| Naphthalene | 221, 275, 312 | 320-360 | Ethanol (B145695) |

| 2-Naphthylamine | ~240, 280, 340 | ~420 | Ethanol |

| 1-Aminonaphthalene | ~310 | - | Ethanol |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present. The N-H stretching vibrations of the primary amino group typically appear as two bands in the region of 3300-3500 cm⁻¹. The O-H stretching of the boronic acid group would be a broad band, likely in the 3200-3600 cm⁻¹ region, often overlapping with the N-H stretches. The B-O stretching vibration is expected around 1350-1400 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring appear in the 1500-1650 cm⁻¹ region. Out-of-plane C-H bending vibrations are found in the 700-900 cm⁻¹ region and are diagnostic of the substitution pattern of the aromatic ring. researchgate.netnasa.gov

Raman spectroscopy provides complementary information. Aromatic C=C stretching vibrations typically give rise to strong Raman signals. researchgate.net The symmetric vibrations of the naphthalene ring system are often more prominent in the Raman spectrum than in the IR spectrum. chemicalbook.com The B-O stretching vibration may also be observable in the Raman spectrum.

Table 4: Expected Key Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H stretch (boronic acid) | 3600-3200 (broad) |

| N-H stretch (amino) | 3500-3300 (two bands) |

| Aromatic C-H stretch | 3100-3000 |

| Aromatic C=C stretch | 1650-1500 |

| B-O stretch | 1400-1350 |

| Aromatic C-H out-of-plane bend | 900-700 |

Note: These are expected ranges based on known functional group absorptions and data from related compounds like naphthalene and its derivatives. researchgate.netnasa.gov

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, a successful crystal structure determination would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.

While a crystal structure for this compound is not publicly available, the crystal structures of related compounds, such as (naphthalen-1-yl)boronic acid, have been reported. nih.gov In the solid state, arylboronic acids often form dimers or extended networks through hydrogen bonding between the boronic acid groups. nih.gov For this compound, it is expected that the amino groups would also participate in hydrogen bonding, potentially leading to a more complex and robust three-dimensional network. The naphthalene rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice. The dihedral angle between the naphthalene ring and the boronic acid group is another important structural parameter that would be determined. nih.gov

Table 5: Representative Crystallographic Data for (Naphthalen-1-yl)boronic acid (Monoclinic Form)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.8469 |

| b (Å) | 6.1023 |

| c (Å) | 9.6797 |

| β (°) | 93.978 |

| Dihedral Angle (Naphthalene-B(OH)₂) | 40.60° |

Source: Bemisderfer, K.; Nazarenko, A. Y. Acta Crystallogr. Sect. E Struct. Rep. Online 2016, 72 (Pt 9), 1285–1289. nih.gov

Advanced Chromatographic Techniques (e.g., UPLC, HPLC) for Purity and Isomer Analysis

Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities. nih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of aromatic compounds. A typical RP-HPLC method would employ a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid or phosphoric acid to ensure good peak shape. sielc.com The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

UPLC, which utilizes smaller particle size columns, offers higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. sielc.com These methods can be used to quantify the purity of a sample of this compound and to detect and quantify any related impurities, such as starting materials from the synthesis or isomeric byproducts. The separation of positional isomers of aminonaphthalene derivatives can be challenging but is often achievable with optimized chromatographic conditions. nih.govresearchgate.net The use of a photodiode array (PDA) detector allows for the simultaneous acquisition of UV spectra across a range of wavelengths, which can aid in peak identification and purity assessment.

Table 6: Representative HPLC Conditions for the Analysis of Aromatic Amines and Boronic Acids

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm or 280 nm) or PDA |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Note: These are general conditions and would require optimization for the specific analysis of this compound. sielc.comresearchgate.net

Applications in Advanced Organic Synthesis

Construction of Complex Organic Architectures

The boronic acid group in (6-Aminonaphthalen-2-yl)boronic acid makes it an excellent coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and polyaryl structures that are prevalent in pharmaceuticals, agrochemicals, and functional materials.

The utility of this compound in Suzuki-Miyaura coupling lies in its ability to react with a diverse range of aryl, heteroaryl, and vinyl halides or triflates. The amino group can be either protected or unprotected during the coupling, offering synthetic flexibility. When unprotected, it can serve as a handle for further functionalization after the C-C bond formation, allowing for the rapid assembly of intricate molecular frameworks.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

| This compound | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 6-(p-tolyl)naphthalen-2-amine | 85 |

| This compound | 1-chloro-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 6-(4-nitrophenyl)naphthalen-2-amine | 92 |

| This compound | 2-Bromopyridine | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/Water | 6-(pyridin-2-yl)naphthalen-2-amine | 78 |

Scaffold for Heterocyclic Compound Synthesis

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of biologically active compounds and functional materials. mdpi.commdpi.comfrontiersin.org this compound serves as an excellent starting material for the synthesis of various fused and unfused heterocyclic systems. The amino group provides a reactive site for cyclization reactions, while the boronic acid can be used to introduce the naphthalene (B1677914) core into a heterocyclic structure via cross-coupling reactions prior to or after heterocycle formation.

For instance, the amino group can react with dicarbonyl compounds or their equivalents to form fused nitrogen-containing rings such as quinolines or benzimidazoles. The Skraup synthesis or Doebner-von Miller reaction, classic methods for quinoline synthesis, can be adapted using this aminonaphthalene derivative to produce novel polycyclic aza-aromatics.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| This compound | Diethyl malonate | Condensation/Cyclization | 7-amino-4-hydroxy-1H-benzo[g]quinolin-2-one derivative |

| This compound | 1,3-Diketone | Condensation/Cyclization | Substituted benzo[g]quinoline |

| This compound | Phthalic anhydride (B1165640) | Condensation | N-(6-borononaphthalen-2-yl)phthalimide |

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) and Extended Aromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. They are of significant interest in materials science due to their unique electronic and photophysical properties. This compound can be utilized as a key building block in the synthesis of larger, nitrogen-doped or functionalized PAHs.

Through sequential Suzuki-Miyaura cross-coupling reactions, the naphthalene core of this compound can be extended with additional aromatic rings. The amino group can be converted into other functionalities, such as a diazonium salt, which can then undergo reactions like the Gomberg-Bachmann reaction to form biaryl linkages, further extending the aromatic system. Annulation reactions, where a new ring is fused onto the existing naphthalene structure, are another powerful strategy for constructing complex PAHs from this precursor.

| Starting Material | Reaction Sequence | Resulting PAH Structure |

| This compound | 1. Suzuki coupling with 2-bromonaphthalene. 2. Diazotization and intramolecular cyclization. | Dibenzo[g,p]chrysene derivative |

| This compound | Suzuki coupling with a di-bromoaryl compound, followed by intramolecular cyclization. | Nitrogen-containing graphenic fragment |

Precursor for High-Value Fine Chemicals and Intermediates

Beyond its direct applications in the synthesis of complex final targets, this compound is a valuable precursor for a range of high-value fine chemicals and synthetic intermediates. nih.gov The dual functionality of the molecule allows for selective transformations at either the amino or the boronic acid group, leading to a variety of useful derivatives.

For example, the amino group can be acylated, alkylated, or diazotized to introduce a wide range of functional groups. The boronic acid can be converted to other functionalities, such as a hydroxyl or a halogen, via oxidation or halodeboronation reactions, respectively. These transformations provide access to a library of 6-substituted-2-functionalized naphthalene derivatives that are difficult to synthesize through other routes and can serve as key intermediates in multi-step syntheses of pharmaceuticals and other specialty chemicals.

| Transformation | Reagents | Product |

| Acylation of amino group | Acetyl chloride | N-(6-borononaphthalen-2-yl)acetamide |

| Oxidation of boronic acid | Hydrogen peroxide | 6-Aminonaphthalen-2-ol |

| Halodeboronation | Copper(II) bromide | 6-Amino-2-bromonaphthalene |

Applications in Materials Science

Development of Fluorescent Probes and Chemosensors for Small Molecules and Ions (Non-Biological Targets)

The inherent fluorescence of the naphthalene (B1677914) core in (6-Aminonaphthalen-2-yl)boronic acid makes it a prime candidate for the development of fluorescent sensors. The boronic acid group acts as a recognition site, capable of binding with specific analytes. mdpi.com This interaction can modulate the electronic properties of the naphthalene fluorophore, leading to a detectable change in fluorescence intensity or wavelength.

The principle often relies on a photoinduced electron transfer (PET) mechanism. In its unbound state, the boronic acid can act as an electron-withdrawing group, quenching the fluorescence of the adjacent naphthalene fluorophore. mdpi.com Upon binding with a target analyte, this PET process can be inhibited, leading to a "turn-on" fluorescence response. mdpi.com Naphthalene-based boronic acid sensors have been developed for detecting various analytes, including carbohydrates and metal ions. For instance, a naphthalene-based on-off sensor was synthesized that showed a significant increase in emission intensity upon the addition of fructose (B13574) at physiological pH. nih.gov While specific studies detailing this compound as a sensor for non-biological targets are not widely documented, its structure is analogous to other successful fluorescent chemosensors.

Research on related compounds demonstrates the potential for detecting metal ions. mdpi.com The interaction between the boronic acid and a metal ion, or the analyte's interaction with the amino group, can trigger a change in the fluorescence properties of the molecule. For example, a red-emitting fluorescent sensor, BS-631, was developed to detect boronic acid-containing agents and showed high selectivity over various metal cations. mdpi.com This indicates the feasibility of designing sensors based on the this compound scaffold for specific ion detection.

Table 1: Examples of Analytes Detected by Boronic Acid-Based Fluorescent Sensors This table is illustrative and includes analytes detected by various boronic acid-based sensors to show the potential applications.

| Analyte Category | Specific Example | Sensing Principle | Reference |

|---|---|---|---|

| Carbohydrates | Fructose | Inhibition of PET | nih.gov |

| Amino Acids | L-Lysine | Complexation and structural change | nih.gov |

| Metal Ions | Various | Chelation and fluorescence modulation | mdpi.com |

Integration into Conjugated Polymer and Oligomer Systems for Electronic Applications

Conjugated polymers are organic macromolecules with alternating single and double bonds, which create a delocalized π-electron system responsible for their electronic properties. wiley-vch.de Incorporating boron atoms into these systems can significantly alter their electronic and optical characteristics. scite.ai The empty p-orbital of boron can interact with the π-conjugated system, leading to materials with desirable properties for optoelectronics. scite.ai

This compound can be used as a monomer in the synthesis of such polymers. The boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds to build polymer chains. rsc.org This allows for the integration of the aminonaphthalene unit into the backbone of a conjugated polymer. The amino group can further be used to tune the electronic properties of the resulting polymer or to provide sites for further functionalization.

Polymers containing boronic acid functionalities have been explored for various electronic applications, including organic field-effect transistors (OFETs) and organic solar cells. researchgate.net While specific research on polymers derived from this compound is limited, the broader class of boron-containing conjugated polymers shows great promise for use in electronics and luminescent materials. scite.ai

Photoactive and Optoelectronic Materials Research

The fields of photoactive and optoelectronic materials focus on substances that can interact with light, either by absorbing it to produce an electrical effect (photoconductivity) or by emitting light in response to an electrical current (electroluminescence). The aminonaphthalene unit within this compound is a well-known fluorophore, making the compound inherently photoactive.

When incorporated into larger systems like polymers or frameworks, this photoactivity can be harnessed. Boron-containing conjugated polymers, for example, are investigated for their use in organic light-emitting diodes (OLEDs). scite.ai The inclusion of boron can lead to materials with properties like thermally activated delayed fluorescence (TADF), which can improve the efficiency of OLED devices. The combination of the electron-donating amino group and the electron-accepting boronic acid on the naphthalene scaffold suggests potential for creating materials with intramolecular charge transfer (ICT) characteristics, which are often desirable for optoelectronic applications.

Self-Assembly of Naphthalene-Based Structures

Self-assembly is a process where components spontaneously organize into ordered structures. nih.gov this compound possesses functional groups that can drive self-assembly through various non-covalent interactions. The naphthalene core can participate in π-π stacking, a key interaction in the assembly of many aromatic molecules. nih.gov The boronic acid group can form hydrogen bonds or undergo reversible condensation to form boroxine (B1236090) rings (a six-membered ring of alternating boron and oxygen atoms). researchgate.net

Furthermore, the boronic acid can form reversible covalent bonds with diol-containing molecules, leading to the formation of dynamic supramolecular systems. nih.govmsu.edu The amino group can also participate in hydrogen bonding. This multitude of possible interactions allows for the formation of complex, well-ordered architectures like monolayers, gels, and other supramolecular structures. nih.govresearchgate.net For instance, studies on other aryl boronic acids have shown their ability to self-assemble with bipyridine linkers to form stable host-guest complexes. nih.gov The principles demonstrated in these systems suggest that this compound could be a valuable building block for creating functional, self-assembled materials.

Table 2: Interactions Driving Self-Assembly in Boronic Acid Systems

| Interaction Type | Participating Group(s) | Resulting Structure | Reference |

|---|---|---|---|

| π-π Stacking | Naphthalene Rings | Ordered Aggregates | nih.gov |

| Hydrogen Bonding | Boronic Acid, Amino Group | Dimers, Chains, Networks | researchgate.net |

| Boroxine Formation | Boronic Acids (self-condensation) | Cyclic Trimers | researchgate.net |

| Boronate Esterification | Boronic Acid + Diol | Covalent Complexes | nih.govmsu.edu |

Framework Precursors for Porous Organic Materials

Porous organic materials, such as covalent organic frameworks (COFs), are crystalline polymers with permanent porosity and highly ordered structures. rsc.org Their defined pore structures and large surface areas make them suitable for applications in gas storage, separation, and catalysis. COFs are constructed from molecular building blocks that are linked by strong covalent bonds. uni-bayreuth.de

Boronic acids were among the first building blocks used to synthesize COFs. rsc.orgresearchgate.net The reversible self-condensation of boronic acids to form boroxine rings, or their reaction with diol linkers (like catechols) to form boronate esters, provides the robust and reversible covalent linkages needed for the formation of a crystalline framework. researchgate.net

This compound, with its rigid naphthalene backbone and reactive boronic acid group, is a potential building block for constructing COFs. The geometry of the building block dictates the topology of the resulting framework. The amino group offers a way to functionalize the pores of the COF, imparting specific properties like selective adsorption or catalytic activity. researchgate.net While the direct use of this compound in COF synthesis is not yet widely reported, the functionalization of COFs with boronic acid groups is a known strategy to enhance their performance for various applications, such as the capture of trace pollutants. researchgate.net

Applications in Catalysis and Ligand Design

Synthesis of Metal-Organic Framework (MOF) Linkers

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs, including their pore size, shape, and chemical environment, are highly tunable and depend on the choice of the metal and the organic linker. Amino-functionalized linkers are of particular interest as they can introduce basic sites, enhance guest-molecule interactions, and serve as points for post-synthetic modification.

While numerous amino-containing boronic acids have been explored as linkers in MOF synthesis, no specific research articles were found that detail the use of (6-Aminonaphthalen-2-yl)boronic acid for this purpose. The successful incorporation of this linker into a MOF structure would be expected to yield a framework with a unique combination of properties derived from the naphthalene (B1677914) unit, such as potential luminescence, and the reactive handles of the amino and boronic acid groups. Research in this area would be necessary to determine the resulting MOF's structure, stability, and potential applications in areas like gas storage, separation, or catalysis.

Precursor for Chiral Ligand Synthesis

Chiral ligands are essential for asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. The development of new chiral ligands is a continuous effort to improve the efficiency and selectivity of asymmetric reactions. Amino acids and their derivatives are common starting materials for the synthesis of chiral ligands due to their natural chirality and availability.

This compound is an achiral molecule. To be used as a precursor for a chiral ligand, it would need to be reacted with a chiral auxiliary or resolved into its enantiomers if a chiral center were introduced. The amino group provides a convenient point for such modifications. For instance, it could be derivatized with a chiral acid to form an amide or used in a multicomponent reaction to generate a more complex chiral structure. However, the scientific literature does not currently contain specific examples of chiral ligands synthesized from this compound and their subsequent application in asymmetric catalysis.

Role as a Building Block in Organocatalysis Research

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Boronic acids have emerged as versatile organocatalysts, capable of activating substrates through Lewis acid interactions or by forming reversible covalent bonds. The presence of both an amino group and a boronic acid group in this compound suggests its potential as a bifunctional organocatalyst. The two groups could act in concert to activate both the electrophile and the nucleophile in a reaction, potentially leading to high efficiency and selectivity.

Despite the theoretical potential, there are no published studies that specifically investigate the use of this compound as an organocatalyst. Research would be needed to explore its catalytic activity in various organic transformations, such as aldol (B89426) reactions, Mannich reactions, or Michael additions, and to understand the cooperative effects of its functional groups.

Development of Heterogeneous Catalysts

Heterogeneous catalysts are materials that exist in a different phase from the reactants, offering advantages in terms of separation and reusability. The immobilization of homogeneous catalysts onto solid supports is a common strategy for creating heterogeneous catalysts.

This compound could potentially be anchored to a solid support, such as silica (B1680970) or a polymer resin, through either its amino or boronic acid group. The resulting material could then be used as a heterogeneous catalyst. For example, the free functional group could act as the catalytic site, or it could be used to coordinate a catalytically active metal species. As with the other potential applications, there is a lack of specific research detailing the synthesis and performance of heterogeneous catalysts derived from this particular compound.

Theoretical and Computational Studies on 6 Aminonaphthalen 2 Yl Boronic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like (6-Aminonaphthalen-2-yl)boronic acid. These methods can provide detailed insights into the molecule's geometry, orbital energies, and charge distribution.

For a molecule like this compound, DFT calculations would typically be employed to determine key parameters that govern its reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more polarizable and reactive.

Table 1: Hypothetical Data Table of Calculated Electronic Properties for this compound using DFT

| Property | Calculated Value (Hypothetical) | Description |